![molecular formula C22H19N3OS B5579474 11-(3-pyridinyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5579474.png)

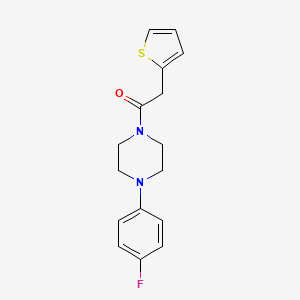

11-(3-pyridinyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of derivatives of dibenzo[b,e][1,4]diazepin-1-one involves multiple steps, including condensation and cyclization reactions. Efficient synthetic routes have been developed to obtain novel derivatives, with one method involving the condensation and cyclization between 3-[4-chloro-1,2-phenylenediamine]-5,5-dimethyl-2-cyclohexenone and (o-, m-, and p-substituted)benzaldehyde (Cortéas, Banos, & Garcia-Mellado de Cortes, 2004). Another approach involves dehydrative cyclization of 3-(2-acylaminoanilino)-5,5-dimethyl-2-cyclohexen-1-ones with polyphosphoric acid (Matsuo, Yoshida, Ohta, & Tanaka, 1986).

Molecular Structure Analysis

The molecular structure of dibenzo[b,e][1,4]diazepin-1-ones is characterized by a fused ring system that incorporates two benzene rings and a seven-membered diazepine ring. This structural framework contributes to the compound's chemical properties and potential interactions with biological targets. X-ray crystallography and NMR spectroscopy are commonly used techniques for elucidating the molecular structure of these compounds.

Chemical Reactions and Properties

Dibenzo[b,e][1,4]diazepin-1-ones undergo various chemical reactions, including rearrangements, acylation, and nitrosation, depending on the substituents and reaction conditions. For example, 11-(tetrahydro-3 and 4-pyridinyl)dibenzo[b,e][1,4]diazepines exhibit novel rearrangements under treatment with concentrated HBr (Cairns, Clarkson, Hamersma, & Rae, 2002). These reactions expand the diversity of dibenzo[b,e][1,4]diazepin-1-one derivatives and their potential applications.

Physical Properties Analysis

The physical properties of dibenzo[b,e][1,4]diazepin-1-ones, such as solubility, melting point, and crystal structure, are influenced by the nature of substituents on the core structure. These properties are crucial for determining the compound's suitability for further development into pharmacologically active agents.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and luminescence, of dibenzo[b,e][1,4]diazepin-1-ones can be modified through structural modifications. For instance, the introduction of electron-donating or withdrawing groups can significantly affect the compound's reactivity towards nucleophiles and electrophiles. Additionally, some derivatives have been found to act as chemosensors for transition metal cations due to their unique chemical properties (Tolpygin et al., 2012).

科学的研究の応用

Synthetic Chemistry Applications

- Dibenzo[b,e][1,4]diazepines, including derivatives like the one , have been explored for innovative synthetic routes. Beccalli et al. (2005) developed a method focusing on an intramolecular amination process for synthesizing these compounds (Beccalli, Broggini, Paladino, & Zoni, 2005).

Pharmacological Research 2. In pharmacological research, certain derivatives have shown potential as inhibitors for HIV-1, displaying effectiveness against various HIV-1 strains without being cytotoxic at high concentrations. This is highlighted in the work by Bellarosa et al. (1996), where the focus was on arylpyrido-diazepine and -thiodiazepine derivatives (Bellarosa et al., 1996).

Materials Science and Corrosion Inhibition 3. In the field of materials science, benzodiazepine derivatives have been investigated as corrosion inhibitors. A study by Laabaissi et al. (2021) synthesized organic compounds based on benzodiazepine derivatives and evaluated their anti-corrosion properties for mild steel in acidic media (Laabaissi et al., 2021).

Neurotropic Activity 4. Compounds like 4-Phenylpyridine-3-Carboxylic Acid and 3-Hydroxy-4-Phenylthieno[2,3-b]-Pyridine Derivatives, which are structurally related to dibenzo[b,e][1,4]diazepines, have been synthesized and studied for their neurotropic properties. Paronikyan et al. (2019) identified several compounds with anticonvulsant activity against corazole-induced seizures (Paronikyan et al., 2019).

特性

IUPAC Name |

6-pyridin-3-yl-9-thiophen-2-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3OS/c26-19-12-15(20-8-4-10-27-20)11-18-21(19)22(14-5-3-9-23-13-14)25-17-7-2-1-6-16(17)24-18/h1-10,13,15,22,24-25H,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAGQKTZKOCOLBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CN=CC=C4)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11-(pyridin-3-yl)-3-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-{[(4aS*,7aR*)-4-ethyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5579401.png)

![5-(2-chlorophenyl)-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-furamide](/img/structure/B5579419.png)

![3-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5579485.png)

![N-cyclopentyl-3-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}sulfonyl)benzamide](/img/structure/B5579500.png)

![N-{3-[(1S*,5R*)-3-(4-fluorobenzyl)-3,6-diazabicyclo[3.2.2]non-6-yl]-3-oxopropyl}methanesulfonamide](/img/structure/B5579506.png)